molecular formula C5H13N3O B8643635 N-(2-hydroxy-2-methylpropyl)guanidine

N-(2-hydroxy-2-methylpropyl)guanidine

Cat. No.: B8643635
M. Wt: 131.18 g/mol
InChI Key: DVMMEAUWUGXHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-methylpropyl)guanidine is a chemical compound of interest in scientific research and development. Guanidine derivatives are studied in various biochemical and pharmacological contexts due to their molecular structure. Researchers can explore this compound as a building block or intermediate in organic synthesis and medicinal chemistry. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxy-2-methylpropyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-5(2,9)3-8-4(6)7/h9H,3H2,1-2H3,(H4,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMMEAUWUGXHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN=C(N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for N 2 Hydroxy 2 Methylpropyl Guanidine

Retrosynthetic Analysis and Key Disconnections for N-(2-hydroxy-2-methylpropyl)guanidine Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the most logical disconnection is at the C-N bond between the guanidinyl carbon and the nitrogen atom of the amino alcohol precursor. This leads to the primary amine, 1-amino-2-methylpropan-2-ol (B44913), and a guanidinylating agent.

This primary disconnection suggests that the core of the synthesis will involve the formation of the guanidine (B92328) moiety onto the pre-existing amino alcohol scaffold. The choice of the guanidinylating agent is crucial and will dictate the specific reaction conditions and potential need for protecting groups. Alternative, less common disconnections could involve the formation of the C-N bond within the amino alcohol backbone, but these routes are generally more complex and less efficient.

Classical Guanidination Reactions Employed in this compound Formation

Classical methods for the formation of the guanidine group remain a cornerstone of organic synthesis. These approaches can be readily adapted for the synthesis of this compound from 1-amino-2-methylpropan-2-ol.

Direct Guanidination of Amines with Guanidines and Guanidinium (B1211019) Salts

The direct reaction of an amine with a guanidinylating agent is a common strategy. A variety of reagents can be employed for this transformation, often requiring activation or the use of protecting groups to control reactivity. nih.govnih.gov For the synthesis of this compound, 1-amino-2-methylpropan-2-ol would be reacted with a suitable guanidinylating agent.

Commonly used guanidinylating reagents include O-methylisourea salts, S-methylisothiourea salts, and pyrazole-1-carboxamidines. organic-chemistry.org The use of protected guanidinylating agents, such as N,N'-di-Boc-S-methylisothiourea or N,N'-di-Cbz-S-methylisothiourea, is particularly advantageous as they allow for mild reaction conditions and provide a protected guanidine that can be deprotected in a subsequent step. researchgate.net This approach prevents the formation of over-alkylated or undesired side products. The reaction of 1-amino-2-methylpropan-2-ol with such a reagent would proceed via nucleophilic attack of the primary amine on the electrophilic carbon of the S-methylisothiourea, with the subsequent elimination of methanethiol.

Guanidinylating AgentAmine SubstrateProductTypical Yield (%)Reference
N,N'-di-Boc-S-methylisothioureaPrimary Aliphatic AmineN,N'-di-Boc-N''-alkylguanidine70-95 researchgate.net
N,N'-di-Cbz-S-methylisothioureaEthanolamineN,N'-di-Cbz-N''-(2-hydroxyethyl)guanidine64 researchgate.net
Pyrazole-1-carboxamidinePrimary AmineN-Alkylguanidine60-90 organic-chemistry.org

Synthesis of this compound via Ureas, Thioureas, and Carbodiimides

An alternative and widely used approach to guanidine synthesis involves the conversion of ureas, thioureas, or the reaction of amines with carbodiimides. mdpi.comorganic-chemistry.org This multi-step approach first involves the synthesis of an N-(2-hydroxy-2-methylpropyl)urea or thiourea (B124793) intermediate.

From Thioureas: The synthesis of N-(2-hydroxy-2-methylpropyl)thiourea can be achieved by reacting 1-amino-2-methylpropan-2-ol with an isothiocyanate or a thiocarbonyl transfer reagent. The resulting thiourea can then be converted to the desired guanidine. mdpi.com This conversion is typically achieved by activation of the thiourea with a thiophilic agent, such as a mercury(II), copper(II), or lead(II) salt, followed by the addition of an amine (in this case, ammonia (B1221849) or a protected amine). mdpi.com A common method involves the use of mercury(II) chloride and an amine. researchgate.net Alternatively, the conversion of thioureas to guanidines can be accomplished using the Burgess reagent. organic-chemistry.org

From Ureas: Similarly, N-(2-hydroxy-2-methylpropyl)urea can serve as a precursor. The conversion of a urea (B33335) to a guanidine is generally more challenging than from a thiourea due to the lower reactivity of the carbonyl group. However, methods exist, such as activation with a strong electrophile followed by amination. A historical method involves the amination of O-alkylisoureas, which can be derived from ureas. dtic.mil

Via Carbodiimides: The reaction of 1-amino-2-methylpropan-2-ol with a carbodiimide (B86325) is a direct method for the synthesis of a trisubstituted guanidine. To synthesize the target monosubstituted guanidine, a different strategy is required. A common approach is the reaction of an amine with a cyanamide (B42294) to form a guanidine. Alternatively, a carbodiimide can be reacted with an amine in the presence of a catalyst. rsc.orgresearchgate.net

PrecursorReagents for Conversion to GuanidineGeneral ObservationsReference
N-Alkylthiourea1. HgCl₂, Et₃N 2. AmineWidely applicable, often high yielding. researchgate.netmdpi.com
N-AlkylthioureaBurgess Reagent, AmineMild conditions, suitable for various substrates. organic-chemistry.org
N-Alkylurea1. Diethyl sulfate (B86663) 2. AmmoniaMulti-step process, can be effective. dtic.mil
CarbodiimideAmine, Catalyst (e.g., Yb(OTf)₃)Atom-economical, suitable for N,N',N''-trisubstituted guanidines. researchgate.net

Multi-Component Reactions for the Assembly of this compound Scaffolds

Innovative and Sustainable Approaches to this compound Synthesis

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. These approaches often aim to reduce or eliminate the use of hazardous reagents, solvents, and catalysts.

Exploration of Catalyst-Free and Solvent-Free Methodologies for this compound

Catalyst-free and solvent-free reactions represent a significant advancement in green chemistry. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a powerful tool for the synthesis of various organic compounds, including ureas, thioureas, and guanidines. beilstein-journals.org

The synthesis of this compound could potentially be achieved through a mechanochemical approach. For instance, the solid-state reaction of 1-amino-2-methylpropan-2-ol with a solid guanidinylating agent, such as a pyrazole-1-carboxamidine salt, could be explored. Similarly, the conversion of a pre-formed N-(2-hydroxy-2-methylpropyl)thiourea to the guanidine could be attempted under solvent-free milling conditions, possibly with a solid base and an amine source. These methods often lead to high yields, reduced reaction times, and simplified work-up procedures. beilstein-journals.org

Another catalyst-free approach involves the use of highly reactive reagents. For example, some three-component syntheses of amidines proceed without a catalyst at elevated temperatures. nih.gov While not directly applicable to the target molecule, this demonstrates the potential for developing catalyst-free guanidination reactions.

MethodReactantsConditionsAdvantagesReference
Mechanochemical SynthesisAmine + IsothiocyanateBall milling, solvent-freeReduced waste, high efficiency beilstein-journals.org
Mechanochemical SynthesisThiourea + AmineBall milling, with activating agentAvoids bulk solvents beilstein-journals.org
Catalyst-Free Three-Component ReactionElectrophilic Azide + Aldehyde + Secondary AmineHeatingAvoids metal catalysts nih.gov

Utilization of Renewable Feedstocks and Bio-Based Reagents in this compound Synthesis

The synthesis of this compound can be approached from a green chemistry perspective by focusing on the origins of its two primary structural components: the 1-amino-2-methylpropan-2-ol backbone and the guanylating agent.

The precursor, 1-amino-2-methylpropan-2-ol, is traditionally synthesized through petrochemical routes. However, pathways utilizing renewable feedstocks are gaining prominence. One such approach involves the use of α-aminoisobutyric acid, an amino acid that can be produced through fermentation technologies. The carboxylic acid functionality of this bio-based precursor can be reduced to the corresponding primary alcohol, yielding the desired 1-amino-2-methylpropan-2-ol. google.com Chiral amino alcohols, in general, are valuable building blocks that can be derived from the abundant chiral pool of amino acids. nih.gov Another potential bio-based route starts from isobutanol, which can be generated via microbial fermentation of sugars. Catalytic processes can then be employed to convert the bio-isobutanol into the target amino alcohol.

For the guanylating moiety, traditional reagents like cyanamide or S-methylisothiourea are typically derived from fossil-fuel-based feedstocks. The pursuit of sustainability encourages the exploration of bio-based alternatives. Guanine, a purine (B94841) nucleobase fundamental to nucleic acids, represents a naturally occurring molecule containing the core guanidine structure and has been investigated as a bio-based reagent in other chemical applications. mdpi.com While not a direct guanylating agent in this context, its existence underscores the presence of this functional group in biological systems. Furthermore, reagents like urea, which can be used to form guanidines, can be synthesized more sustainably from ammonia and carbon dioxide, with both reactants potentially sourced from renewable energy-driven processes.

Optimization of Reaction Parameters and Yield Enhancement Strategies for this compound Production

The efficient production of this compound hinges on the careful optimization of the guanylation reaction. The reaction typically involves the nucleophilic attack of the primary amine of 1-amino-2-methylpropan-2-ol on an electrophilic carbon of a guanylating agent. Several factors are critical for maximizing yield and purity.

Choice of Guanylating Agent: A variety of reagents can be used to introduce the guanidine functional group, each with its own reactivity and requirements. Common choices include N,N'-di-Boc-S-methylisothiourea or N,N'-di-Cbz-S-methylisothiourea, which react with primary amines, often in the presence of a base like triethylamine (B128534). researchgate.net Another prevalent method is the reaction of the amine with a carbodiimide in the presence of a catalyst. mdpi.com The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, on the guanylating agent is common to control reactivity and prevent side reactions, though this necessitates a subsequent deprotection step. sigmaaldrich.com

Catalysis: For reactions involving less nucleophilic amines or specific reagents like carbodiimides, catalysis is essential. acs.org A range of metal-based catalysts, including those based on zinc (e.g., ZnEt₂), lithium, or rare-earth metals, have proven effective in promoting the guanylation of amines under mild conditions. mdpi.comnih.gov The catalyst functions by activating the carbodiimide, making it more susceptible to nucleophilic attack by the amine. nih.gov

Reaction Conditions:

Temperature: Reaction temperatures can vary significantly depending on the chosen methodology. Some reactions proceed efficiently at room temperature, while others require heating to 50-100°C to achieve reasonable rates and yields. mdpi.comnih.gov Microwave-assisted heating has emerged as a technique to dramatically reduce reaction times, often from hours to minutes. mdpi.com

Solvent: The choice of solvent is crucial and is typically an aprotic solvent that can dissolve the reactants without interfering in the reaction. Tetrahydrofuran (THF), acetonitrile, and dioxane are commonly employed. researchgate.netsigmaaldrich.commdpi.com

Stoichiometry: The molar ratio of the amine to the guanylating agent must be carefully controlled. In some cases, using an excess of one reagent may be necessary to drive the reaction to completion. nih.gov

The following interactive table illustrates hypothetical optimization outcomes for the synthesis of a N-hydroxyalkyl guanidine, demonstrating the impact of various parameters on the final product yield.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneTHF252415
2ZnEt₂ (5)THF251275
3ZnEt₂ (5)THF50292
4ZnEt₂ (5)Toluene50281
5Y(OTf)₃ (5)THF50488

Advanced Isolation and Purification Protocols for High-Purity this compound

The purification of this compound presents challenges due to its high polarity and strong basicity (pKa of guanidinium ions is typically >13). These properties necessitate specialized isolation and purification protocols to achieve high purity.

Crystallization as a Salt: One of the most effective methods for purifying guanidines is through the crystallization of their corresponding salts. Due to its strong basicity, this compound readily forms stable, crystalline salts with various acids. The crude product, after synthesis and initial work-up, can be dissolved in a suitable solvent and treated with an acid such as hydrochloric acid (HCl) or methanesulfonic acid. google.com The resulting guanidinium salt often has significantly different solubility properties than the free base or impurities, allowing for its selective crystallization. google.com Key parameters for successful crystallization include the choice of solvent system (often a mixture of polar solvents like water or alcohols with less polar co-solvents like ethyl acetate (B1210297) or acetone), temperature, and careful control of pH, typically adjusting to a highly acidic pH of 1-3.5 to ensure complete salt formation. google.com

Chromatographic Techniques:

Normal-Phase Chromatography: Flash chromatography using silica (B1680970) gel can be employed for purification. sigmaaldrich.com However, the strong basicity of the guanidine group can lead to strong, irreversible binding to the acidic silica surface, resulting in poor recovery and peak tailing. This can sometimes be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Preparative RP-HPLC is a powerful technique for isolating highly pure samples of polar compounds. nih.gov Using C18-functionalized silica as the stationary phase and a mobile phase consisting of a water/acetonitrile or water/methanol gradient with an acidic modifier (e.g., trifluoroacetic acid or formic acid) can achieve excellent separation. The acidic modifier ensures that the guanidine is protonated, leading to better peak shapes.

Ion-Exchange Chromatography: This technique is well-suited for highly basic compounds. Cation-exchange chromatography, where the stationary phase contains negatively charged groups (e.g., sulfonic acid), can be used. The protonated guanidinium cation binds strongly to the column and is subsequently eluted by increasing the ionic strength or the pH of the mobile phase.

The following table compares the primary methods for purifying this compound.

MethodPrincipleAdvantagesDisadvantages
Crystallization (as salt)Differential solubilityHigh purity, scalable, cost-effectiveRequires finding suitable solvent/acid combination; may not remove structurally similar impurities
Silica Gel ChromatographyAdsorption based on polarityGood for removing less polar impuritiesPoor recovery and peak tailing due to strong interaction with silica; requires mobile phase modifiers
Reversed-Phase HPLCPartitioning based on hydrophobicityHigh resolution and purity, reproducibleLimited scalability, requires specialized equipment, can be costly
Ion-Exchange ChromatographyElectrostatic interactionHighly selective for ionic compounds, high capacityRequires salt gradients for elution, which necessitates a subsequent desalting step

Reactivity and Mechanistic Investigations of N 2 Hydroxy 2 Methylpropyl Guanidine

Protonation Dynamics and Acid-Base Equilibria of the Guanidinium (B1211019) Moiety in N-(2-hydroxy-2-methylpropyl)guanidine

The guanidine (B92328) group is one of the strongest organic bases, a characteristic attributed to the exceptional stability of its protonated form, the guanidinium cation. rsc.org Upon protonation, the positive charge is delocalized over the three nitrogen atoms through resonance, which significantly increases its basicity compared to simple amines. rsc.orgwikipedia.org The pKaH of guanidine itself in water is approximately 13.6, indicating that it exists almost exclusively in its protonated guanidinium form at physiological pH. rsc.orgwikipedia.org

The acid-base equilibrium of this compound in an aqueous solution can be represented as follows:

H₂N-C(=NH)-NH-CH₂-C(CH₃)₂-OH + H₂O ⇌ [H₂N-C(NH₂)-NH-CH₂-C(CH₃)₂-OH]⁺ + OH⁻

The substituent on the guanidine nitrogen can influence the pKa value. The 2-hydroxy-2-methylpropyl group is an alkyl substituent, which is generally electron-donating and would be expected to slightly increase the basicity of the guanidine moiety compared to the unsubstituted guanidine. However, the presence of the hydroxyl group could potentially lead to intramolecular hydrogen bonding, which may also affect the pKa. The precise pKa value of this compound would require experimental determination through methods such as potentiometric or spectrophotometric titration.

The protonation dynamics are expected to be very fast, typical for proton transfer reactions to nitrogen bases. In solution, the guanidinium group can engage in multiple hydrogen bonds with solvent molecules, further stabilizing the protonated state. mdpi.com

Table 1: Comparison of pKa values of Guanidine and Related Structures This table is illustrative and values for this compound are estimated based on general chemical principles, as specific experimental data is not available.

CompoundpKa of Conjugate AcidReference
Guanidine13.6 rsc.org
Methylguanidine13.4-
This compoundEstimated > 13.6-

Nucleophilic and Electrophilic Pathways of this compound

The reactivity of this compound is characterized by the nucleophilic nature of the neutral guanidine and the hydroxyl group, and the electrophilic character of the guanidinium carbon under certain conditions.

The nitrogen atoms of the neutral guanidine moiety are nucleophilic and can react with various electrophiles. nih.gov However, due to the high basicity, the guanidine group is predominantly protonated, which deactivates its nucleophilicity. Therefore, reactions typically require basic conditions to deprotonate the guanidinium ion.

Common derivatization reactions for guanidines include:

Alkylation: Reaction with alkyl halides can lead to the formation of substituted guanidines. nih.gov The site of alkylation (the substituted or unsubstituted nitrogen atoms) can depend on steric and electronic factors.

Acylation: Acylation with acyl chlorides or anhydrides can occur at the nitrogen atoms, though this can be challenging due to the low nucleophilicity of the protonated form.

Reaction with Carbonyl Compounds: Guanidines can react with aldehydes and ketones to form various heterocyclic structures.

Derivatization for Analysis: Guanidino compounds can be derivatized for analytical purposes, for example, by reacting with α-dicarbonyl compounds like benzoin (B196080) in the presence of a base to form fluorescent derivatives that can be detected by LC-MS. nih.govnih.gov

For this compound, derivatization at the guanidine nitrogens would compete with reactions at the hydroxyl group, and the reaction conditions would determine the major product.

The tertiary hydroxyl group in this compound can undergo reactions typical of alcohols.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions would yield esters. Acid catalysis is often required for esterification with carboxylic acids.

Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis, which would involve deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Oxidation: As a tertiary alcohol, the hydroxyl group in this compound is resistant to oxidation under standard conditions. Strong oxidizing agents would be required to cleave the carbon-carbon bonds.

The high basicity of the guanidine group can complicate these reactions, as it can be protonated by acidic reagents or act as a base itself, potentially leading to side reactions.

Intramolecular Cyclization and Rearrangement Processes of this compound

The presence of both a nucleophilic guanidine moiety and a hydroxyl group within the same molecule raises the possibility of intramolecular reactions. One potential reaction is an intramolecular cyclization. For this compound, a nucleophilic attack of one of the guanidine nitrogens on the carbon bearing the hydroxyl group, with the hydroxyl group acting as a leaving group, is unlikely under normal conditions as the hydroxyl group is a poor leaving group. However, under acidic conditions, the hydroxyl group could be protonated to form a better leaving group (water), potentially leading to the formation of a cyclic product.

For example, intramolecular cyclization of substituted guanidines is a known process in the synthesis of heterocyclic compounds. researchgate.net The propensity for such cyclizations depends on the chain length between the reacting groups and the reaction conditions.

Rearrangements, such as the Chapman-type rearrangement observed in some N-substituted 2-arylamino-1,3-diazepines, involve the migration of a group from one nitrogen atom to another. rsc.org While there is no direct evidence for such rearrangements in this compound, the possibility of complex intramolecular processes cannot be entirely ruled out under specific thermal or catalytic conditions.

Stability Studies and Degradation Pathways of this compound under Varied Environmental Conditions

Potential degradation pathways could include:

Hydrolysis: Under harsh acidic or basic conditions and elevated temperatures, the guanidine group could potentially hydrolyze to form urea (B33335) and the corresponding amine (2-amino-2-methyl-1-propanol).

Oxidative Degradation: Strong oxidizing agents could lead to the degradation of the molecule, likely involving both the guanidine and the alkyl-alcohol moieties.

Thermal Degradation: At high temperatures, decomposition could occur, though the specific products are unknown without experimental data.

The stability of this compound in environmental matrices would be an important consideration for its potential applications.

Kinetic and Thermodynamic Analysis of Chemical Transformations Involving this compound

A quantitative understanding of the reactivity of this compound requires kinetic and thermodynamic data.

Kinetics: Kinetic studies would provide information on the rates of its reactions, such as the rate of proton transfer (which is expected to be diffusion-controlled), the rates of nucleophilic attack by the guanidine or hydroxyl groups, and the rates of any degradation processes. For example, the kinetics of nitrosation of guanidines have been studied and shown to be first order with respect to both the guanidine and acid concentration. researchgate.net

Thermodynamics: Thermodynamic analysis would quantify the energetics of its reactions. This includes determining the equilibrium constants for its acid-base reactions (pKa), the enthalpy and entropy changes associated with its reactions, and the relative stabilities of its different conformations and protonation states. Computational methods, such as Density Functional Theory (DFT), could be employed to model the geometries, energies, and reaction pathways of this compound and its derivatives. nih.gov

Without specific experimental or computational data for this compound, a detailed kinetic and thermodynamic analysis is not possible at this time. Such studies would be crucial for understanding its reaction mechanisms and predicting its behavior in various chemical systems.

Table 2: Summary of Potential Reactivity of this compound This table summarizes the expected reactivity based on the functional groups present. Specific reaction conditions and outcomes would require experimental verification.

Functional GroupType of ReactionPotential ReagentsExpected Products
Guanidine (neutral)Nucleophilic substitutionAlkyl halides, Acyl chloridesN-alkylated/acylated guanidines
Guanidine (neutral)CondensationAldehydes, KetonesHeterocyclic compounds
Hydroxyl (tertiary)EsterificationCarboxylic acids, Acyl chloridesEsters
Hydroxyl (tertiary)EtherificationAlkyl halides (with base)Ethers
Whole MoleculeIntramolecular CyclizationAcid catalysisCyclic guanidine derivatives
Whole MoleculeHydrolysisStrong acid/base, heatUrea + 2-amino-2-methyl-1-propanol

Supramolecular Chemistry and Self Assembly Phenomena of N 2 Hydroxy 2 Methylpropyl Guanidine

Elucidation of Hydrogen Bonding Networks in N-(2-hydroxy-2-methylpropyl)guanidine Assemblies

The guanidinium (B1211019) group, which is protonated under physiological conditions, is a potent hydrogen bond donor, capable of forming multiple, geometrically well-defined hydrogen bonds. The presence of the hydroxyl group on the 2-methylpropyl substituent introduces an additional site for both hydrogen bond donation and acceptance, further enriching the landscape of possible intermolecular interactions.

In assemblies of this compound, the protonated guanidinium moiety can engage in a variety of hydrogen bonding motifs. The planar, trigonal geometry of the CN3 core allows for the donation of up to six hydrogen bonds from the N-H groups. These can interact with suitable acceptors, such as the hydroxyl group of a neighboring molecule or counter-ions present in the system. The hydroxyl group, in turn, can act as a hydrogen bond donor to the guanidinium nitrogen atoms or another hydroxyl group, and its oxygen atom can act as a hydrogen bond acceptor.

These interactions can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The specific patterns of hydrogen bonding will be influenced by factors such as the nature of the counter-ion and the surrounding solvent environment. Computational studies on similar guanidinium-containing systems have highlighted the directional and robust nature of these hydrogen bonds, which are crucial in directing the self-assembly process.

Role of Ion Pairing and Charge-Assisted Interactions in this compound Self-Organization

The positively charged guanidinium group in this compound makes ion pairing a dominant force in its self-organization, particularly in the presence of anionic species. The guanidinium group is known to form strong, bidentate hydrogen bonds with carboxylates, phosphates, and sulfates, leading to the formation of stable ion pairs. This interaction is not purely electrostatic but also has a significant hydrogen bonding component, making it highly directional and specific.

These charge-assisted hydrogen bonds are pivotal in the recognition of anionic guests and in the formation of ordered assemblies. The combination of the guanidinium group's charge and its hydrogen bonding capability allows for the creation of robust supramolecular synthons, which are reliable building blocks for crystal engineering and the design of functional materials. In the context of this compound, the interplay between the ion pairing of the guanidinium group and the hydrogen bonding potential of the hydroxyl group can lead to the formation of intricate and hierarchical structures.

Self-Assembly of this compound in Solution and Solid State

The amphiphilic nature of this compound, with its charged, hydrophilic guanidinium head group and more hydrophobic alkyl chain, suggests a propensity for self-assembly in aqueous solutions.

In solution, above a certain critical concentration, molecules of this compound could self-assemble into hierarchical aggregates such as micelles or vesicles. In these structures, the hydrophobic 2-methylpropyl chains would segregate from the aqueous environment to form the core of the aggregate, while the hydrophilic guanidinium and hydroxyl groups would be exposed to the solvent at the aggregate-water interface. The stability of these structures would be governed by a balance of hydrophobic interactions, electrostatic repulsion between the charged head groups, and hydrogen bonding with water molecules. While specific experimental data for this compound is not available, studies on other guanidinium-based surfactants have demonstrated their ability to form such self-assembled structures.

In the solid state, the principles of crystal engineering can be applied to predict and control the packing of this compound molecules. The dominant interactions guiding the crystallization process would be the strong N-H···A and O-H···A hydrogen bonds (where A is a suitable acceptor) and the ion pairing interactions with counter-ions. By carefully selecting the counter-ion, it is possible to introduce specific hydrogen bond acceptors and templates that can direct the formation of a desired crystal lattice.

In-depth Search Reveals Scant Data on the Supramolecular Chemistry of this compound

A comprehensive investigation into the scientific literature and chemical databases has found a significant lack of specific research data concerning the supramolecular chemistry of the compound this compound.

The initial search strategy targeted a broad range of keywords related to the compound and its potential supramolecular behaviors. Subsequent, more targeted searches using the compound's alternative name, 1-(2-Hydroxy-2-methylpropyl)guanidine, and its CAS number (44838-96-2) were also conducted to ensure a comprehensive review of available information. These efforts similarly did not yield specific research pertaining to the requested topics.

While the guanidinium group, a key functional moiety in the specified molecule, is well-documented for its significant role in supramolecular chemistry—particularly in forming strong hydrogen bonds and participating in anion recognition—this general knowledge cannot be specifically and accurately extrapolated to the behavior of this compound without dedicated experimental evidence. The presence of the 2-hydroxy-2-methylpropyl group would undoubtedly influence its aggregation and recognition properties in ways that can only be determined through empirical study.

Consequently, due to the absence of published research findings on the supramolecular chemistry and self-assembly phenomena of this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. The creation of such an article would require speculative content that is not supported by the available scientific record, thereby failing to meet the standards of factual accuracy.

Further research into this specific compound is required to elucidate its behavior and potential applications in the field of supramolecular chemistry.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed studies published on the coordination chemistry of the compound This compound . As a result, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline focusing solely on this specific ligand.

General principles of guanidine (B92328) coordination chemistry suggest that this compound could theoretically act as a bidentate ligand, coordinating to metal centers via the imine nitrogen of the guanidine group and the oxygen atom of the hydroxyl group. However, without experimental data from synthesis, characterization, and application studies, any discussion would be purely speculative and would not meet the required standards of a professional and authoritative article based on diverse, verifiable sources.

The following sections of the requested outline cannot be addressed due to the lack of specific information on this compound:

Coordination Chemistry of N 2 Hydroxy 2 Methylpropyl Guanidine As a Ligand

Role as an Anion Receptor and Transporter

Further research and publication in the field of coordination chemistry are required before a detailed article on N-(2-hydroxy-2-methylpropyl)guanidine and its metal complexes can be written.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the applications of the chemical compound This compound in the areas outlined in the provided structure. The existing research focuses on the broader class of guanidines and their derivatives, without specifically mentioning or detailing the synthesis, properties, or applications of this compound in organocatalysis, advanced materials, ionic liquids, or metal-organic frameworks.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this compound as requested. The available data discusses general guanidine (B92328) compounds, and extrapolating this information would not adhere to the strict requirement of focusing exclusively on the specified molecule.

General information on the applications of the broader guanidine class includes:

Organocatalysis: Guanidines are well-established as strong organic bases and are used to catalyze a variety of organic reactions. researchgate.netnih.gov Their catalytic activity stems from their high basicity and ability to form hydrogen bonds. mdpi.com Chiral guanidines have been developed as powerful organocatalysts for asymmetric synthesis. rsc.org

Polymeric Materials: Polymers incorporating guanidinium (B1211019) moieties have been synthesized and investigated for various applications, including as antimicrobial agents and for separation processes. nih.govgoogle.comresearchgate.net

Ionic Liquids and Deep Eutectic Solvents: Guanidinium cations are used to form ionic liquids (ILs) and deep eutectic solvents (DESs). alfa-chemistry.comrsc.org These materials are explored as green solvents and electrolytes due to their stability, low volatility, and tunable properties. alfa-chemistry.comresearchgate.net

Metal-Organic Frameworks (MOFs): The guanidine functional group can be incorporated into the organic linkers used to build MOFs, potentially imparting basicity or specific binding properties to the framework. mdpi.comfrontiersin.org

Without specific research on This compound , creating detailed sections with data tables and specific findings as per the outline is not feasible.

Applications of N 2 Hydroxy 2 Methylpropyl Guanidine in Organic Synthesis and Advanced Materials

Fabrication of N-(2-hydroxy-2-methylpropyl)guanidine-Enabled Sensors and Molecular Probes

There is no specific information available in the scientific literature on the fabrication and application of sensors or molecular probes that are explicitly enabled by this compound.

Research in the field of chemical sensing has explored other guanidine (B92328) derivatives for the detection of various analytes. For instance, certain guanidinium-based structures have been incorporated into fluorescent probes for the detection of ions like zinc (Zn²⁺) and fluoride (B91410) (F⁻). These sensors often rely on the coordination or hydrogen-bonding interactions of the guanidinium (B1211019) group with the target analyte, leading to a measurable change in their optical or electrochemical properties. However, no such studies have been reported for this compound.

Utilization of this compound in Advanced Separation Science (e.g., Extraction, Chromatography)

Detailed research findings on the specific use of this compound in advanced separation techniques such as extraction or chromatography are not present in the available scientific literature.

Guanidinium salts, particularly guanidine hydrochloride and guanidinium thiocyanate, are widely recognized for their chaotropic properties and are extensively used in the extraction and purification of nucleic acids and proteins. Furthermore, the chromatography of various guanidino compounds is a well-established analytical technique. Alkylguanidines have also been investigated as "suppressors" in solvent extraction processes for metal ions, such as cesium. These applications, however, are related to other guanidine compounds and cannot be directly attributed to this compound without specific experimental evidence.

Computational and Theoretical Investigations of N 2 Hydroxy 2 Methylpropyl Guanidine

Quantum Chemical Calculations of Electronic Structure and Bonding in N-(2-hydroxy-2-methylpropyl)guanidine

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory), would be essential for elucidating the electronic structure of this compound. These calculations could determine key electronic properties, including the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the nature of chemical bonds. Analysis of the bonding would likely focus on the resonance within the guanidinium (B1211019) group and the electronic influence of the 2-hydroxy-2-methylpropyl substituent.

A hypothetical data table for calculated electronic properties might look as follows:

PropertyCalculated Value (Hypothetical)Method/Basis Set
HOMO Energy-6.5 eVB3LYP/6-31G
LUMO Energy1.2 eVB3LYP/6-31G
HOMO-LUMO Gap7.7 eVB3LYP/6-31G
Dipole Moment3.5 DB3LYP/6-31G

Conformational Analysis and Potential Energy Surfaces of this compound

A thorough conformational analysis would be necessary to identify the low-energy structures of this compound. By systematically rotating the rotatable bonds—specifically the C-N and C-C bonds of the substituent—a potential energy surface (PES) could be generated. researchgate.net This analysis would reveal the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes. Intramolecular hydrogen bonding between the hydroxyl group and the guanidine (B92328) nitrogens would likely be a significant factor in determining conformational preferences.

Computational Prediction of Protonation States and Acidity/Basicity Constants for this compound

The guanidine group is known for its high basicity. researchgate.net Computational methods can predict the protonation state of this compound at different pH values and estimate its acidity/basicity constant (pKa). semanticscholar.orgnih.gov This typically involves calculating the Gibbs free energy of the neutral and protonated forms in a simulated aqueous environment using a continuum solvation model. The high structural information contained within ab initio bond lengths can be used to develop models that predict pKa values with good accuracy. nih.govnih.gov The 2-hydroxy-2-methylpropyl substituent's electronic and steric effects on the pKa, compared to unsubstituted guanidine, would be a key point of investigation.

Elucidation of Reaction Mechanisms and Transition States of this compound via Computational Modeling

Computational modeling is a powerful tool for investigating potential reaction mechanisms involving this compound. For instance, its role as a catalyst or its degradation pathways could be explored. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This would allow for the determination of activation energies and reaction rates, providing a molecular-level understanding of its chemical reactivity.

Computational Prediction of Spectroscopic Features (e.g., Vibrational Modes, Electronic Transitions) and Their Interpretation for this compound

Theoretical calculations can predict various spectroscopic properties. The calculation of vibrational frequencies (IR and Raman spectra) would help in identifying characteristic vibrational modes associated with the guanidinium group, the hydroxyl group, and the alkyl chain. nih.gov Time-dependent DFT (TD-DFT) could be used to predict electronic transitions, providing theoretical UV-Vis absorption spectra. researchgate.net These predicted spectra are invaluable for interpreting experimental data and confirming the molecule's structure.

A hypothetical table of key vibrational frequencies might be:

Vibrational ModeCalculated Frequency (cm⁻¹) (Hypothetical)
O-H Stretch3450
N-H Stretch (asymmetric)3350
N-H Stretch (symmetric)3280
C=N Stretch1650
C-N Stretch1100

Theoretical Studies on Self-Assembly and Intermolecular Interactions of this compound

The guanidinium group is well-known for its ability to form strong hydrogen bonds. Theoretical studies could investigate the potential for this compound to form dimers or larger aggregates through self-assembly. nih.gov By calculating the interaction energies and geometries of these assemblies, the key intermolecular forces, such as N-H···N or O-H···N hydrogen bonds, that drive the self-assembly process could be identified. nih.gov These studies would clarify how the molecule interacts with itself and other molecules in a condensed phase.

Future Perspectives and Emerging Research Directions for N 2 Hydroxy 2 Methylpropyl Guanidine

Integration of N-(2-hydroxy-2-methylpropyl)guanidine into Advanced Multicomponent and Hybrid Chemical Systems

The guanidinium (B1211019) group is a powerful building block in supramolecular chemistry due to its ability to form multiple hydrogen bonds and engage in strong electrostatic interactions. This makes this compound an excellent candidate for the design of sophisticated multicomponent and hybrid systems.

Future research could focus on leveraging the dual functionality of this compound in multicomponent reactions (MCRs). tubitak.gov.trresearchgate.netnih.gov MCRs offer an efficient pathway to complex molecular architectures in a single step. The guanidine (B92328) moiety can act as a strong base catalyst or as a nucleophilic reagent, while the hydroxyl group can participate in subsequent or parallel reactions, such as esterifications or etherifications. This could lead to the one-pot synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry.

Furthermore, the integration of this compound into hybrid organic-inorganic materials presents a significant opportunity. The hydroxyl group can serve as an anchor for grafting the molecule onto inorganic surfaces like silica (B1680970), titania, or gold nanoparticles. The protruding guanidinium group would then modify the surface properties, creating materials with tailored basicity, polarity, and binding capabilities. Such hybrid materials could find use in heterogeneous catalysis, chromatography, and sensing applications. For instance, silica functionalized with this compound could be explored as a solid base catalyst for various organic transformations or as a stationary phase for anion-exchange chromatography.

Exploration of Novel and Unconventional Synthetic Methodologies for this compound and its Derivatives

While classical methods for guanidine synthesis are well-established, there is considerable scope for developing novel and more efficient synthetic routes for this compound and its derivatives. documentsdelivered.comrsc.orgrsc.org Traditional methods often involve the use of harsh reagents or produce stoichiometric amounts of waste.

Future synthetic explorations could focus on transition-metal-catalyzed reactions, which have recently emerged as a powerful tool for the synthesis of complex guanidines. rsc.org For example, the catalytic guanylation of 1-amino-2-methylpropan-2-ol (B44913) with carbodiimides or other guanylating agents could offer a more atom-economical and milder route to the target compound.

The following table summarizes potential synthetic strategies that could be adapted for this compound.

Synthetic StrategyPotential Guanylating ReagentKey Advantages
Classical GuanylationS-Methylisothiourea sulfate (B86663)Readily available reagents, well-established procedure.
Transition-Metal CatalysisCarbodiimidesHigh atom economy, mild reaction conditions, potential for asymmetric synthesis. rsc.org
Pyrazole-based GuanylationN,N'-Di-Boc-1H-pyrazole-1-carboxamidineHigh reactivity, suitable for sensitive substrates.
Protecting-Group-Free SynthesisCyanamide (B42294)Direct conversion of the amine, reduced number of steps.

Development and Application of Advanced Characterization Techniques for Complex this compound Assemblies

The ability of the guanidinium group to form intricate networks of hydrogen bonds can lead to the formation of complex supramolecular assemblies. bohrium.comnih.govnih.govresearchgate.net The characterization of these assemblies is crucial for understanding their structure-property relationships and for designing new functional materials.

Future research should employ a suite of advanced characterization techniques to probe the structure and dynamics of systems containing this compound. High-resolution solid-state NMR spectroscopy can provide detailed insights into the local environment of the guanidinium and hydroxyl groups within a solid material. Single-crystal X-ray diffraction will be invaluable for elucidating the precise three-dimensional arrangement of molecules in crystalline assemblies, revealing the intricate hydrogen-bonding patterns. bohrium.com

For studying assemblies in solution, techniques such as small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM) can provide information on the size, shape, and morphology of aggregates. nih.gov These techniques are particularly relevant for investigating the self-assembly of this compound-based surfactants or polymers in aqueous or organic media. Furthermore, advanced spectroscopic techniques like FT-IR and UV-Vis can be used to study the interactions between the guanidinium group and various anions or other molecules. bohrium.com

Design and Engineering of this compound-Based Smart Materials with Responsive Properties

The incorporation of this compound into polymeric structures opens up exciting possibilities for the creation of "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific ions. acs.orgineosopen.org

The strongly basic nature of the guanidine group makes it an ideal functional moiety for creating pH-responsive polymers. At low pH, the guanidine group will be protonated to form the guanidinium cation, leading to electrostatic repulsion between polymer chains and causing the material to swell or dissolve. At high pH, the guanidine will be deprotonated and neutral, allowing the polymer chains to collapse. This reversible behavior can be harnessed for applications in drug delivery, where a drug can be encapsulated in a polymer matrix and released in the acidic environment of a tumor or inflamed tissue.

The hydroxyl group of this compound provides a convenient handle for polymerization or for grafting onto existing polymer backbones. For instance, it could be converted to an acrylate (B77674) or methacrylate (B99206) monomer and then copolymerized with other monomers to create a wide range of functional polymers. The tertiary nature of the alcohol also offers a potential site for creating degradable linkages, for example, through the formation of a carbonate that can be hydrolyzed under specific conditions.

The table below outlines potential applications for smart materials based on this compound.

StimulusResponsive BehaviorPotential Application
pHSwelling/Collapse, Change in solubilitypH-triggered drug delivery, sensors, smart coatings.
AnionsBinding-induced conformational changeAnion sensing, selective extraction of pollutants from water. rsc.org
TemperaturePhase transition in combination with thermoresponsive polymersTemperature-gated catalysis, smart surfaces for cell culture.

Interdisciplinary Research Bridging Fundamental this compound Chemistry with Technological Advancements

The full potential of this compound will be realized through interdisciplinary collaborations that bridge fundamental chemistry with materials science, biology, and engineering. nih.govchemscene.com

In the realm of materials science, collaborations with polymer chemists and engineers will be crucial for designing and fabricating the smart materials discussed in the previous section. This includes developing scalable synthetic routes for monomers and polymers, as well as characterizing their mechanical and responsive properties.

From a biological perspective, the structural similarity of the guanidinium group to the side chain of arginine suggests that this compound and its derivatives could have interesting biological activities. researchgate.netmdpi.comnih.gov Collaborations with biochemists and pharmacologists could explore the potential of these compounds as enzyme inhibitors, antimicrobial agents, or as components of drug delivery systems. The hydroxyl group could be used to attach targeting ligands or imaging agents.

Furthermore, the unique properties of guanidinium-based materials make them interesting for environmental applications. Research in collaboration with environmental scientists could focus on developing this compound-based polymers for the removal of anionic pollutants from water or for the capture of carbon dioxide. rsc.org

Conclusion

Summary of Key Findings and Significant Contributions to the Field of Guanidine (B92328) Chemistry

Research into N-substituted guanidines, including hydroxyalkyl derivatives, continues to be a vibrant area of chemical science. The guanidine moiety is a cornerstone in medicinal chemistry and materials science due to its strong basicity, ability to form stable guanidinium (B1211019) cations, and its capacity for extensive hydrogen bonding. mdpi.comwikipedia.org Studies on various guanidine derivatives have revealed their importance as structural motifs in numerous natural products with a wide range of biological activities. rsc.org

Synthetic methodologies for accessing substituted guanidines are diverse, ranging from classical guanylation reactions to modern transition-metal-catalyzed approaches. nih.govorganic-chemistry.orgorganic-chemistry.org The development of protecting group strategies and one-pot multicomponent reactions has significantly enhanced the efficiency and accessibility of these complex structures. organic-chemistry.orglookchem.comresearchgate.net Investigations into the chemical properties of guanidines have highlighted the profound influence of substituents on their basicity, stability, and reactivity. For instance, the introduction of heteroalkyl chains can significantly increase the proton affinity of the guanidine core through intramolecular hydrogen bonding. researchgate.net

Reiteration of the Academic Significance of Research on N-(2-hydroxy-2-methylpropyl)guanidine

While specific research on this compound is not extensively documented in publicly available literature, its structure represents an important intersection of two key functional groups: the guanidine core and a tertiary alcohol. This combination suggests significant academic interest for several reasons. The hydroxyl group introduces a potential site for further functionalization, coordination with metal ions, and intramolecular hydrogen bonding, which could modulate the electronic properties and basicity of the guanidine headgroup.

The study of such N-hydroxyalkyl guanidines contributes to a deeper understanding of structure-property relationships within the broader class of guanidine compounds. researchgate.netbath.ac.uk Elucidating the synthesis, structure, and reactivity of molecules like this compound provides valuable data for computational modeling and helps refine synthetic strategies for more complex, biologically active targets. researchgate.netchemrxiv.org Its structural simplicity makes it an excellent model system for investigating fundamental aspects of guanidine chemistry, such as protonation equilibria, hydrogen-bonding networks, and conformational preferences. researchgate.netnih.gov

Call for Continued Innovation and Collaborative Research on Guanidine Scaffolds and their Derivatives

The vast chemical space occupied by guanidine derivatives remains rich with opportunities for discovery and innovation. nih.gov There is a pressing need for the development of novel synthetic methods that are more efficient, sustainable, and allow for precise control over substitution patterns. nih.govorganic-chemistry.org Future research should focus on creating diverse libraries of guanidine-containing compounds for screening in various biological and material science applications.

Collaborative efforts between synthetic chemists, computational chemists, and biologists are essential to unlock the full potential of these compounds. The integration of theoretical calculations with experimental studies can accelerate the design of guanidines with tailored properties. researchgate.net Furthermore, a deeper exploration of the coordination chemistry of functionalized guanidines could lead to new catalysts, sensors, and advanced materials. chemrxiv.org Continued investigation into the fundamental chemistry of guanidine scaffolds, including simpler derivatives like this compound, will lay the groundwork for significant scientific advancements.

Q & A

Q. How can researchers optimize the synthesis of N-(2-hydroxy-2-methylpropyl)guanidine to improve yield and purity?

Methodological considerations include:

  • Reagent selection : Use guanylating agents like thiourea derivatives or carbodiimides to facilitate guanidine formation. For example, thiourea intermediates can be reacted with amines under controlled pH (e.g., 5% HCl/MeOH) to yield guanidine hydrochlorides .
  • Purification : Employ recrystallization or column chromatography to isolate the compound from byproducts. Solvent systems (e.g., MeOH/EtOAc) can enhance purity .
  • Yield optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of guanylating agents) to minimize unreacted starting materials .

Q. What analytical techniques are most reliable for characterizing this compound?

A multi-spectral approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) confirms structural integrity, particularly the hydroxypropyl and guanidine moieties .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) verifies molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C in airtight containers to prevent hygroscopic degradation .
  • pH sensitivity : Test solubility and stability in buffers (pH 3–9) using UV-Vis spectroscopy to identify optimal handling conditions .

Advanced Research Questions

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound in biological systems?

  • Comparative analogs : Synthesize derivatives with modified hydroxypropyl or guanidine groups (e.g., ethyl vs. methyl substitutions) and compare bioactivity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., iNOS or HIV-RT) to correlate structural features with activity .

Q. How can researchers resolve contradictions in reported biological activity data for guanidine derivatives?

  • Replicate studies : Ensure identical experimental conditions (e.g., cell lines, assay protocols) to isolate variables .
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Meta-analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What methodologies are effective for studying the interaction of this compound with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to proteins or DNA .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., iNOS) to map binding sites .

Q. How can degradation pathways of this compound be identified under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) and analyze degradation products via LC-MS .
  • Metabolite profiling : Use hepatocyte incubations or microsomal assays to identify phase I/II metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.